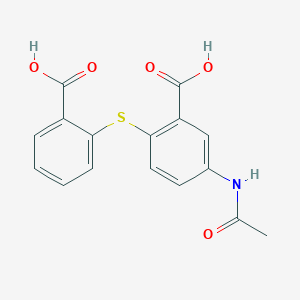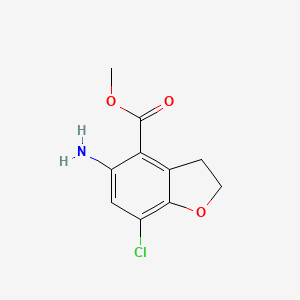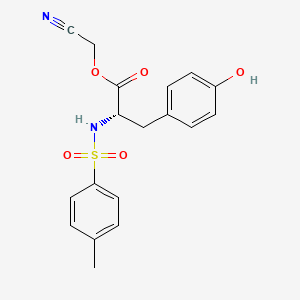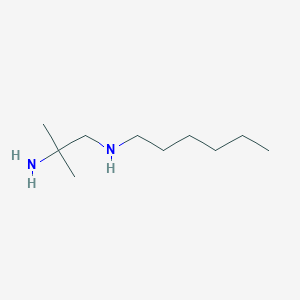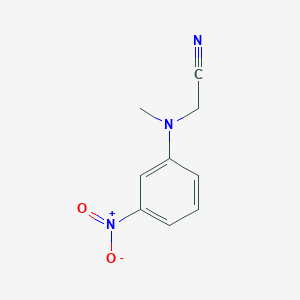
6,8-Dibromoisochromane-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromoisochromane-7-carbonitrile is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitrile group, and an isochromane backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
6,8-Dibromoisochromane-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may lead to the formation of corresponding ketones or aldehydes.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromoisochromane-7-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.
Wirkmechanismus
The mechanism by which 6,8-Dibromoisochromane-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
6,8-Dibromoisochromane-7-carbonitrile can be compared with other similar compounds, such as:
6,8-Dibromochromane-7-carbonitrile: Similar in structure but with slight variations in the chromane backbone.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Shares the nitrile group but differs in the presence of amino groups and the isoquinoline structure.
These comparisons highlight the uniqueness of this compound in terms of its specific bromination pattern and the presence of the isochromane backbone.
Eigenschaften
Molekularformel |
C10H7Br2NO |
|---|---|
Molekulargewicht |
316.98 g/mol |
IUPAC-Name |
6,8-dibromo-3,4-dihydro-1H-isochromene-7-carbonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-9-3-6-1-2-14-5-8(6)10(12)7(9)4-13/h3H,1-2,5H2 |
InChI-Schlüssel |
GDKNZHKVWBSJKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C(C(=C(C=C21)Br)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
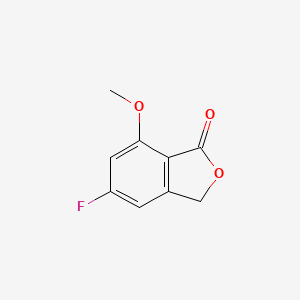
![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)
